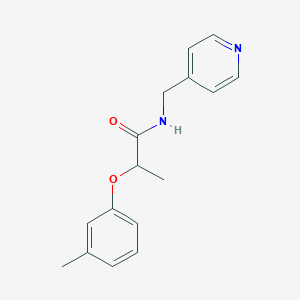
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide, also known as MPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research.
Mécanisme D'action
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in synaptic transmission and plasticity in the brain. By blocking this receptor, this compound can modulate the activity of the cholinergic system and affect various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of the cholinergic system, leading to changes in synaptic plasticity, learning, and memory. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, potentially through its interaction with the endocannabinoid system.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide has several advantages for use in lab experiments, including its selectivity for the α7 nicotinic acetylcholine receptor and its ability to cross the blood-brain barrier. However, this compound also has limitations, including its relatively low potency and its potential for off-target effects.
Orientations Futures
There are several potential future directions for research on 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide, including the development of more potent and selective α7 nicotinic acetylcholine receptor antagonists, the investigation of the effects of this compound on other physiological processes, and the exploration of its potential therapeutic applications in neurological and inflammatory disorders. Additionally, the use of this compound in combination with other compounds may provide new insights into the complex interactions between different neurotransmitter systems in the brain.
Méthodes De Synthèse
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide can be synthesized using a variety of methods, including the reaction of 3-methylphenol with 4-pyridinemethanol in the presence of a base, followed by the addition of propanoyl chloride. Alternatively, this compound can be synthesized using the reaction of 3-methylphenol with 4-pyridinecarboxaldehyde and 2-amino-3-propanol in the presence of a catalyst.
Applications De Recherche Scientifique
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the role of the nicotinic acetylcholine receptor in the brain, as well as the effects of nicotine on synaptic plasticity. Additionally, this compound has been used to investigate the role of the endocannabinoid system in the regulation of pain and inflammation.
Propriétés
IUPAC Name |
2-(3-methylphenoxy)-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-4-3-5-15(10-12)20-13(2)16(19)18-11-14-6-8-17-9-7-14/h3-10,13H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKSBFTYGFRZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

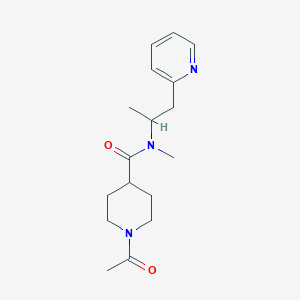
![7-{2-[5,7-dibromo-3-(4-morpholinyl)-1-benzofuran-2(3H)-ylidene]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B5294979.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[3-(trifluoromethyl)phenyl]amino}methylene)-4-methylbenzenesulfonamide](/img/structure/B5294989.png)
![1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one]](/img/structure/B5295002.png)

![2-(1,1-dioxidotetrahydro-3-thienyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5295013.png)

![3-(1-adamantyl)-6-amino-4-pyridin-3-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5295023.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5295029.png)

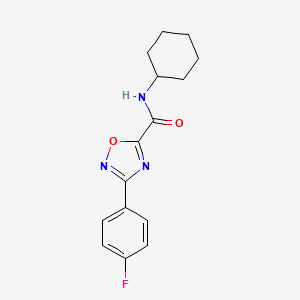
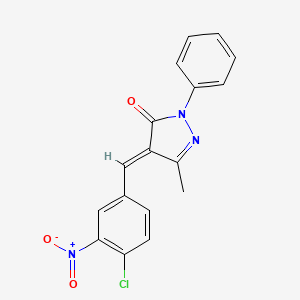
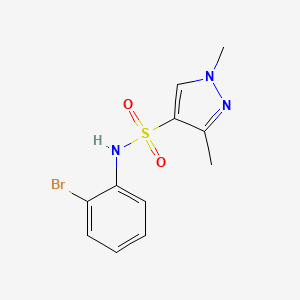
![3,4-difluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5295067.png)